molecular formula C17H19N5O2 B2361706 N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine CAS No. 374677-28-8

N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B2361706
CAS RN: 374677-28-8
M. Wt: 325.372
InChI Key: QFCSRGFPAOMMAE-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine” is a chemical compound with the molecular formula C17H19N5O2 . It is a member of pyridines and a member of piperazines.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H19N5O2 . The molecular weight is 325.373 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.373 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine has been utilized as a radiolabeled antagonist, specifically [18F]p-MPPF, for studying serotonin (5-HT1A) receptors using positron emission tomography (PET). This compound aids in the research of serotonergic neurotransmission, providing insights into the chemistry, radiochemistry, and toxicity of such antagonists. Animal and human data obtained through PET imaging contribute significantly to understanding the neurobiological aspects of serotonin receptors (Plenevaux et al., 2000).

Synthesis of Heterocyclic Compounds

This chemical is also important in the synthesis of heterocyclic compounds. Efficient and straightforward synthesis methods have been developed, including the formation of N-fused heterocyclic compounds. This synthesis involves a cascade reaction utilizing various starting materials, showcasing its flexibility and adaptability in organic synthesis (Hosseini & Bayat, 2019).

Structural Analysis of Metal Complexes

In the field of coordination chemistry, the piperazine derivative, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, a related compound, has been studied for its ability to form complexes with metals like Ni(II), Zn(II), and Cd(II). These studies provide valuable insights into the structural and electronic properties of such complexes, which are important in various applications including catalysis and material science (Prakash et al., 2014).

Novel Carbonylation Reactions

Research has also been conducted on novel carbonylation reactions involving N-(2-pyridinyl)piperazines. These studies are significant in organic chemistry, particularly in the synthesis of complex organic molecules. The reaction conditions and the nature of substituents play a crucial role in these carbonylation reactions (Ishii et al., 1997).

Brain Studies in Alzheimer's Disease

Lastly, the compound's derivatives have been used in brain studies of Alzheimer's disease patients, particularly for quantifying serotonin 1A (5-HT1A) receptor densities. This research is crucial for understanding the neurodegenerative processes in Alzheimer's and developing potential therapeutic strategies (Kepe et al., 2006).

properties

IUPAC Name

(Z)-1-(4-nitrophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-14(15-5-7-16(8-6-15)22(23)24)19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCSRGFPAOMMAE-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=CC=N2)/C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
Reactant of Route 2
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
Reactant of Route 3
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
Reactant of Route 5
Reactant of Route 5
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine
Reactant of Route 6
N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.